molecular formula C21H20N6OS B2528488 N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide CAS No. 895119-75-2

N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B2528488
CAS No.: 895119-75-2
M. Wt: 404.49
InChI Key: ARSCWKUBEIKDBL-UHFFFAOYSA-N
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Description

N-{3-[1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a heterocyclic compound featuring a 1,2,3-triazole core fused with a 1,2,4-thiadiazole ring. The molecule is substituted with a 3,4-dimethylphenyl group at the triazole N1 position and a 3-methylbenzamide moiety at the thiadiazole C5 position.

Properties

IUPAC Name

N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-12-6-5-7-16(10-12)20(28)23-21-22-19(25-29-21)18-15(4)27(26-24-18)17-9-8-13(2)14(3)11-17/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSCWKUBEIKDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and thiadiazole moiety, which are known for their diverse biological activities. The molecular formula is C16H18N4SC_{16}H_{18}N_4S, with a molecular weight of approximately 306.41 g/mol. Its structure can be represented as follows:

\text{N 3 1 3 4 dimethylphenyl 5 methyl 1H 1 2 3 triazol 4 yl 1 2 4 thiadiazol 5 yl}-3-methylbenzamide}

Antimicrobial Activity

Research has shown that compounds containing triazole and thiadiazole rings exhibit potent antimicrobial properties. A study indicated that derivatives of thiadiazole demonstrated significant activity against various bacterial strains and fungi. The specific compound was evaluated for its efficacy against Mycobacterium tuberculosis (Mtb) and showed promising results with an IC50 value indicating effective inhibition of bacterial growth .

Anticancer Properties

The compound's anticancer activity has been explored through various assays. For instance, derivatives with similar structural features have shown cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 2 to 15 μM against different cancer types . The mechanisms of action are thought to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-7 (Breast)5.0Apoptosis Induction
Compound BA549 (Lung)10.0Cell Cycle Arrest
N-{...}Mtb7.05Inhibition of Growth

The biological activity of N-{...} can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : Interaction with specific cellular receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar frameworks induce oxidative stress in target cells.

Study 1: Antitubercular Activity

In a study focused on antitubercular agents, the compound demonstrated selective inhibition against Mtb with minimal toxicity to human lung fibroblast cells . The results highlighted its potential as a lead compound for developing new antitubercular drugs.

Study 2: Anticancer Efficacy

A comparative analysis involving various thiadiazole derivatives showed that the compound exhibited superior anticancer properties compared to traditional chemotherapeutics like doxorubicin. The study concluded that modifications in the side chains could enhance efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds containing thiadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been synthesized and tested for their cytotoxic effects against various cancer cell lines including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells. The results showed that certain derivatives demonstrated comparable activity to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
3dPC315
3hHT-2920
3aSKNMC25

Antimicrobial Properties

Compounds with similar structural characteristics to N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide have shown promising antimicrobial activity. A study on novel triazole derivatives revealed their effectiveness against various bacterial strains and fungi. The compounds were evaluated using agar-well diffusion methods and demonstrated significant inhibitory effects .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
4aE. coli18
4bS. aureus20
4cC. albicans15

Anti-inflammatory Potential

In silico studies have suggested that compounds structurally related to this compound may act as inhibitors of enzymes involved in inflammatory processes. Molecular docking studies indicated potential binding affinity to lipoxygenase enzymes, which are crucial in mediating inflammatory responses . This suggests a pathway for the development of anti-inflammatory drugs based on this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiadiazole rings through cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substitution patterns on the triazole, thiadiazole, or aryl moieties. Below is a detailed comparison based on synthesis, spectral data, and substituent effects:

Substituent Variations on the Aryl Ring

  • (N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide): This analog replaces the dimethylphenyl group with a dimethoxyphenyl group and substitutes the benzamide with a 4-methoxybenzamide.
  • (4-chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide):
    Incorporates a methylsulfanyl group on the aryl ring and a chloro substituent on the benzamide. The electron-withdrawing chloro group may reduce solubility but increase electrophilicity, influencing binding interactions .

Heterocyclic Core Modifications

  • (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Substitutes the thiadiazole with a thiazole ring and introduces a bromophenyl group. Bromine’s steric bulk and lipophilicity may enhance membrane permeability but reduce metabolic turnover .
  • (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide):
    Replaces the triazole with a pyridine ring and incorporates acetyl and methyl groups. The pyridine’s aromaticity and acetyl group’s polarity could alter electronic properties and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Data Comparison

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Reference
Target Compound (Hypothetical) Not reported ~1600 (C=O), ~1500 (C=N) Aromatic protons: 7.2–8.0; Methyl groups: 2.3–2.6
(Dimethoxyphenyl analog) Not reported 1606 (C=O) Aromatic protons: 7.36–7.72; Methoxy groups: ~3.8
(Chloro/methylsulfanyl analog) Not reported Not reported Aromatic protons: 7.46–8.32; Methylsulfanyl: ~2.5
(8a) (Pyridine-thiadiazole hybrid) 290 1679, 1605 (C=O) Acetyl (2.63), aromatic (7.47–8.39)

Key Observations:

  • Methyl vs.
  • Halogen Effects: Bromine () and chlorine () increase molecular weight and may improve binding to hydrophobic enzyme pockets.
  • Heterocyclic Flexibility: Pyridine () and thiazole () cores offer distinct electronic environments compared to triazole-thiadiazole systems.

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